

# N-Hydroxy-1-piperidinecarboximidamide: A Comprehensive Spectroscopic and Methodological Guide

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## Compound of Interest

Compound Name: *N*-hydroxy-1-piperidinecarboximidamide

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This technical guide provides a detailed overview of the spectroscopic properties and synthetic methodology for **N-hydroxy-1-piperidinecarboximidamide**, a molecule of interest in medicinal chemistry and drug development due to its potential as a nitric oxide donor and its utility as a synthetic intermediate. Given the limited availability of experimental data in public databases, this document presents predicted spectroscopic data based on established principles, alongside a detailed experimental protocol for its synthesis and characterization.

## Molecular Structure and Properties

**N-hydroxy-1-piperidinecarboximidamide** possesses a piperidine ring linked to a hydroxycarboximidamide functional group. This structure imparts specific chemical and physical properties relevant to its biological activity and analytical characterization.

Property	Value
IUPAC Name	N'-hydroxy-1-piperidinecarboximidamide
CAS Number	29044-24-4
Molecular Formula	C <sub>6</sub> H <sub>13</sub> N <sub>3</sub> O
Molecular Weight	143.19 g/mol

## Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra, the following data have been predicted based on the analysis of functional groups and established spectroscopic databases.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts are presented in the tables below. These predictions are based on the chemical environment of each nucleus.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data (in CDCl<sub>3</sub>, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.5 - 8.5	br s	1H	N-Hydroxy
~4.5 - 5.5	br s	2H	Amidine NH <sub>2</sub>
~3.2 - 3.4	t	4H	Piperidine (C2, C6)
~1.5 - 1.7	m	6H	Piperidine (C3, C4, C5)

Table 2: Predicted <sup>13</sup>C NMR Spectral Data (in CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~155 - 160	C=NOH
~45 - 50	Piperidine (C2, C6)
~24 - 27	Piperidine (C4)
~22 - 25	Piperidine (C3, C5)

## Infrared (IR) Spectroscopy

The predicted IR absorption bands are summarized below, corresponding to the characteristic vibrational modes of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (hydroxy)
3300 - 3100	Medium	N-H stretch (amidine)
2950 - 2850	Strong	C-H stretch (aliphatic)
1660 - 1630	Strong	C=N stretch (imidamide)
1470 - 1430	Medium	C-H bend (piperidine)
1100 - 1000	Medium	C-N stretch (piperidine)
950 - 900	Medium	N-O stretch

## Mass Spectrometry (MS)

The predicted mass spectrum under Electron Ionization (EI) would likely show a molecular ion peak ( $[M]^+$ ) at  $m/z$  143. The fragmentation pattern is expected to involve the cleavage of the piperidine ring and the loss of small neutral molecules.

Table 4: Predicted Key Mass Spectrometry Fragments

m/z	Proposed Fragment Ion
143	$[\text{C}_6\text{H}_{13}\text{N}_3\text{O}]^+$ (Molecular Ion)
126	$[\text{M} - \text{NH}_3]^+$
84	$[\text{C}_5\text{H}_{10}\text{N}]^+$ (Piperidine ring fragment)
59	$[\text{CH}_3\text{N}_2\text{O}]^+$

## Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and characterization of **N-hydroxy-1-piperidinecarboximidamide**.

### Synthesis of N-hydroxy-1-piperidinecarboximidamide

This procedure is adapted from established methods for the synthesis of amidoximes from nitriles.

Materials:

- Piperidine-1-carbonitrile
- Hydroxylamine hydrochloride ( $\text{NH}_2\text{OH}\cdot\text{HCl}$ )
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ )
- Ethanol
- Water
- Ethyl acetate
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (0.6 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

- Stir the mixture at room temperature for 30 minutes to generate free hydroxylamine in situ.
- Add piperidine-1-carbonitrile (1.0 eq) to the reaction mixture.
- Heat the mixture to reflux (approximately 80-90 °C) and maintain for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure **N-hydroxy-1-piperidinecarboximidamide**.

## Spectroscopic Characterization

### NMR Spectroscopy:

- Prepare a ~10-20 mg/mL solution of the purified product in deuterated chloroform ( $\text{CDCl}_3$ ).
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer.

### IR Spectroscopy:

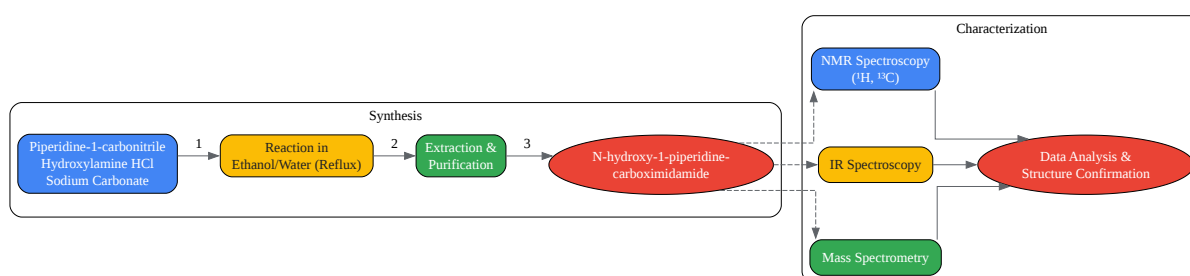
- Obtain the IR spectrum of the solid product using an ATR-FTIR spectrometer.

### Mass Spectrometry:

- Analyze the sample using an ESI-MS or GC-MS system to determine the molecular weight and fragmentation pattern.

## Logical Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of **N-hydroxy-1-piperidinecarboximidamide**.



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Caption: Workflow for Synthesis and Characterization.

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